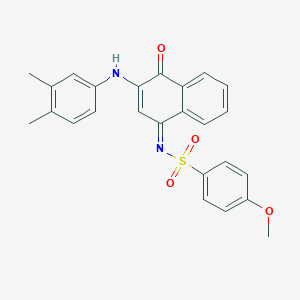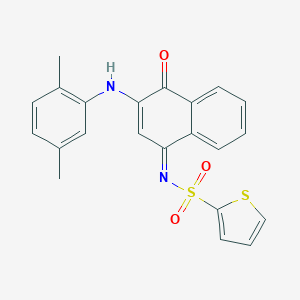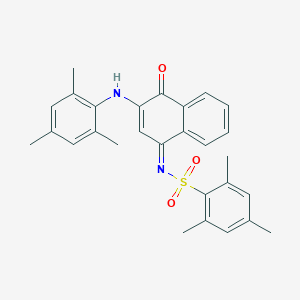![molecular formula C23H21NO4S B281391 4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281391.png)
4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, commonly known as MTNB, is a synthetic compound that has gained attention due to its potential use in scientific research. MTNB is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of MTNB involves the inhibition of the protein kinase B (AKT) signaling pathway. AKT is a protein that is involved in many cellular processes, including cell growth, proliferation, and survival. MTNB inhibits the activation of AKT, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
MTNB has been shown to have biochemical and physiological effects on cancer cells. MTNB induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of apoptosis. MTNB also inhibits the expression of anti-apoptotic proteins, which can promote cell survival. Additionally, MTNB has been found to inhibit the activation of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTNB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. MTNB has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of MTNB is that it has only been studied in vitro, and its efficacy in vivo is not yet known.
Direcciones Futuras
There are several future directions for research related to MTNB. One direction is to study the efficacy of MTNB in vivo, particularly in animal models of cancer. Another direction is to investigate the potential use of MTNB in combination with other chemotherapy drugs to enhance their effectiveness. Additionally, the development of MTNB analogs with improved efficacy and potency is an area of research that holds promise for the future.
Métodos De Síntesis
MTNB has been synthesized using a method that involves the reaction of 4-methoxybenzenesulfonyl chloride with 7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-amine in the presence of a base. This method has been optimized to produce high yields of MTNB with high purity.
Aplicaciones Científicas De Investigación
MTNB has been shown to have potential applications in scientific research, particularly in the field of cancer research. MTNB has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. MTNB has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, MTNB has been found to sensitize cancer cells to chemotherapy drugs, which can enhance the effectiveness of chemotherapy.
Propiedades
Fórmula molecular |
C23H21NO4S |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H21NO4S/c1-27-15-10-12-16(13-11-15)29(25,26)24-21-14-20-18-7-4-5-9-22(18)28-23(20)19-8-3-2-6-17(19)21/h2-3,6,8,10-14,24H,4-5,7,9H2,1H3 |
Clave InChI |
FFVNHLBXWDXVIO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)
![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)



![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)


![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)